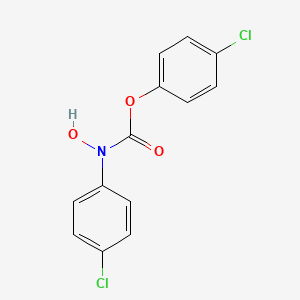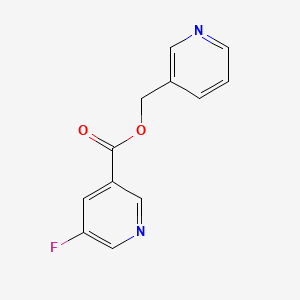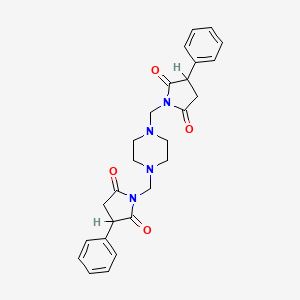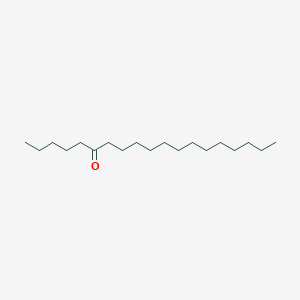
Nonadecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonadecan-6-one is a ketone with the molecular formula C₁₉H₃₈O. It is a long-chain aliphatic ketone, which means it has a long carbon chain with a ketone functional group at the sixth carbon position. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonadecan-6-one can be synthesized through several methods. One common method involves the oxidation of nonadecan-6-ol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). The reaction typically takes place under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of nonadecan-6-ol. This process involves the use of metal catalysts such as palladium or platinum at high temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Analyse Des Réactions Chimiques
Types of Reactions
Nonadecan-6-one undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to nonadecan-6-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), mild temperatures.
Substitution: Nucleophiles such as amines or hydrazines, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Nonadecan-6-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Nonadecan-6-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its long carbon chain makes it useful in studying the properties of long-chain ketones.
Biology: this compound is found in certain plant species and is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of nonadecan-6-one depends on its specific application. In biological systems, it may interact with enzymes and proteins, affecting metabolic pathways. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Nonadecan-6-one can be compared with other long-chain ketones such as:
Nonadecan-2-one: Similar in structure but with the ketone group at the second carbon position. It has different chemical properties and reactivity.
Nonadecan-10-one: The ketone group is at the tenth carbon position, leading to different physical and chemical properties.
Nonadecan-4-one: The ketone group is at the fourth carbon position, resulting in unique reactivity and applications.
This compound is unique due to its specific position of the ketone group, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
22026-14-8 |
|---|---|
Formule moléculaire |
C19H38O |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
nonadecan-6-one |
InChI |
InChI=1S/C19H38O/c1-3-5-7-8-9-10-11-12-13-14-16-18-19(20)17-15-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
KHKOWZYSJWWUPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


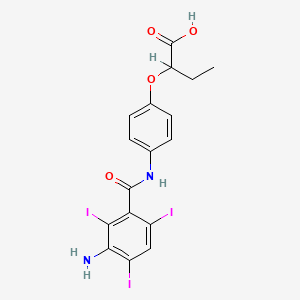
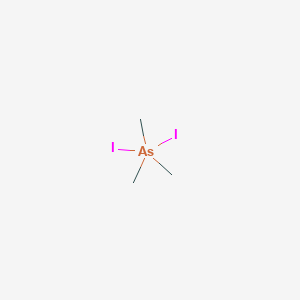
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
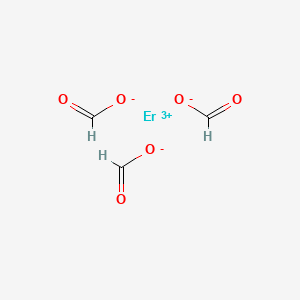
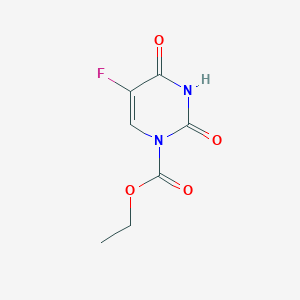
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
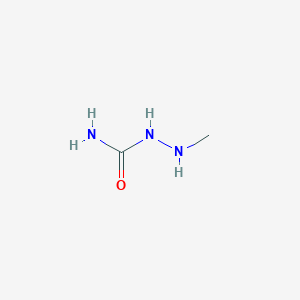
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)
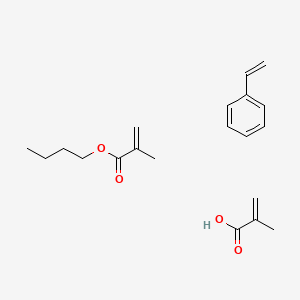
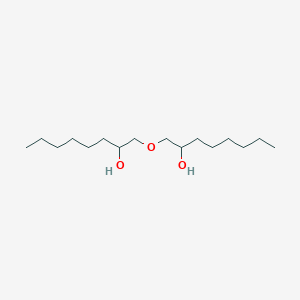
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
